molecular formula C15H12F2N2O3S B2785175 2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-32-8

2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2785175
CAS RN: 921537-32-8
M. Wt: 338.33
InChI Key: IMKKNAGRUYEEFJ-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been studied for its potential antitumor properties . It is part of a series of novel compounds designed and synthesized in the search for small molecules activating procaspase-3 .


Synthesis Analysis

The synthesis of this compound and similar ones involves the design and creation of (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . The synthesis process involves multiple steps, including a nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of this compound is C15H12F2N2O3S . It has a mono-isotopic mass of 338.053680 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include our compound of interest, have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . Especially, certain derivatives exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound . The most potent compound was three- to five-fold more cytotoxic than PAC-1 in the three cancer cell lines tested .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . For instance, novel indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity , making them potentially useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activities , which could be beneficial in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activities , which could be beneficial in the management of diabetes.

Future Directions

The compound and its related series have shown promise in the field of anticancer drug development . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested . These results suggest that this compound could serve as a template for further design and development of novel anticancer agents .

properties

IUPAC Name

2,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S/c1-19-13-4-3-11(6-9(13)7-15(19)20)18-23(21,22)14-5-2-10(16)8-12(14)17/h2-6,8,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKKNAGRUYEEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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